molecular formula C12H14N2O3 B5800494 N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE

N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE

Cat. No.: B5800494
M. Wt: 234.25 g/mol
InChI Key: AWSYYXWVLMMNAP-UHFFFAOYSA-N
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Description

N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE is a chemical compound with the molecular formula C12H14N2O3 It is known for its unique structure, which includes a benzoyl group attached to a morpholine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE typically involves the reaction of benzoyl chloride with 4-morpholinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-BENZOYL-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-BENZOYL-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of a benzoyl group and a morpholine ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-benzoylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSYYXWVLMMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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